molecular formula C15H18N2O3 B604710 5,5-dimethylcyclohexane-1,2,3-trione 2-[(2-hydroxy-5-methylphenyl)hydrazone] CAS No. 315672-98-1

5,5-dimethylcyclohexane-1,2,3-trione 2-[(2-hydroxy-5-methylphenyl)hydrazone]

Cat. No.: B604710
CAS No.: 315672-98-1
M. Wt: 274.31g/mol
InChI Key: ZIFXJIYSJMBSMA-UHFFFAOYSA-N
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Description

5,5-dimethylcyclohexane-1,2,3-trione 2-[(2-hydroxy-5-methylphenyl)hydrazone] is a chemical compound known for its unique structure and properties It is a derivative of cyclohexane with three ketone groups and a hydrazone moiety attached to a hydroxy-methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5-dimethylcyclohexane-1,2,3-trione 2-[(2-hydroxy-5-methylphenyl)hydrazone] typically involves the reaction of 5,5-dimethyl-1,3-cyclohexanedione with 2-hydroxy-5-methylphenylhydrazine under acidic conditions. The reaction proceeds through the formation of a hydrazone linkage, resulting in the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions such as temperature, solvent, and catalyst to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, leading to the formation of quinone derivatives.

    Reduction: Reduction of the ketone groups can yield corresponding alcohols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted hydrazones depending on the nucleophile used.

Scientific Research Applications

5,5-dimethylcyclohexane-1,2,3-trione 2-[(2-hydroxy-5-methylphenyl)hydrazone] has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5,5-dimethylcyclohexane-1,2,3-trione 2-[(2-hydroxy-5-methylphenyl)hydrazone] involves its ability to form stable complexes with metal ions. The hydrazone moiety acts as a bidentate ligand, coordinating with metal centers through nitrogen and oxygen atoms. This coordination can influence the reactivity and stability of the metal complexes, making them useful in various catalytic and biological processes .

Comparison with Similar Compounds

Similar Compounds

  • 5,5-dimethylcyclohexane-1,2,3-trione 2-[(4-nitro-2-methylphenyl)hydrazone]
  • 5,5-dimethylcyclohexane-1,2,3-trione 2-[(4-chlorophenyl)hydrazone]
  • 5,5-dimethylcyclohexane-1,2,3-trione 2-[(2-methylphenyl)hydrazone]

Uniqueness

Compared to similar compounds, 5,5-dimethylcyclohexane-1,2,3-trione 2-[(2-hydroxy-5-methylphenyl)hydrazone] is unique due to the presence of the hydroxy group on the phenyl ring. This functional group enhances its reactivity and allows for additional hydrogen bonding interactions, which can influence its chemical behavior and applications .

Properties

CAS No.

315672-98-1

Molecular Formula

C15H18N2O3

Molecular Weight

274.31g/mol

IUPAC Name

3-hydroxy-2-[(2-hydroxy-5-methylphenyl)diazenyl]-5,5-dimethylcyclohex-2-en-1-one

InChI

InChI=1S/C15H18N2O3/c1-9-4-5-11(18)10(6-9)16-17-14-12(19)7-15(2,3)8-13(14)20/h4-6,18-19H,7-8H2,1-3H3

InChI Key

ZIFXJIYSJMBSMA-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)O)N=NC2=C(CC(CC2=O)(C)C)O

Origin of Product

United States

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